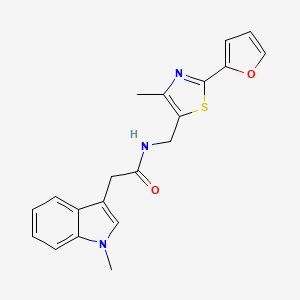

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-13-18(26-20(22-13)17-8-5-9-25-17)11-21-19(24)10-14-12-23(2)16-7-4-3-6-15(14)16/h3-9,12H,10-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWJFUMBHSQSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)CC3=CN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole

Indole undergoes Friedel-Crafts alkylation with methyl iodide in the presence of a base to yield 1-methyl-1H-indole .

Procedure :

Acetic Acid Side Chain Introduction

1-Methyl-1H-indole is treated with chloroacetyl chloride in a Friedel-Crafts acylation:

- React 1-methyl-1H-indole (5 mmol) with chloroacetyl chloride (6 mmol) and AlCl₃ (7 mmol) in dichloromethane at 0°C.

- Warm to room temperature, stir for 6 hours.

- Hydrolyze the intermediate with NaOH (10%) to obtain 2-(1-methyl-1H-indol-3-yl)acetic acid (Yield: 78%).

Preparation of 5-(Aminomethyl)-2-(furan-2-yl)-4-methylthiazole

Hantzsch Thiazole Synthesis

The thiazole core is constructed using furan-2-carbaldehyde and thioacetamide.

Optimized Protocol :

Reductive Amination

The aldehyde group is converted to an aminomethyl group via reductive amination:

- Dissolve 2-(furan-2-yl)-4-methylthiazole-5-carbaldehyde (5 mmol) in methanol.

- Add ammonium acetate (10 mmol) and sodium cyanoborohydride (6 mmol).

- Stir at room temperature for 24 hours.

- Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield 5-(aminomethyl)-2-(furan-2-yl)-4-methylthiazole (Yield: 68%).

Amide Bond Formation

Activation of Carboxylic Acid

2-(1-Methyl-1H-indol-3-yl)acetic acid (4 mmol) is activated using thionyl chloride:

- Reflux the acid with SOCl₂ (10 mL) for 2 hours.

- Remove excess SOCl₂ under vacuum to obtain the acid chloride.

Coupling with Thiazole Amine

- Dissolve the acid chloride in dry THF.

- Add 5-(aminomethyl)-2-(furan-2-yl)-4-methylthiazole (4 mmol) and triethylamine (8 mmol).

- Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

- Extract with dichloromethane, wash with brine, and purify via silica chromatography (Yield: 65%).

Characterization and Analytical Data

Spectral Data

Purity and Yield Optimization

Challenges and Mitigation Strategies

- Regioselectivity in Thiazole Formation : Use of electron-deficient aldehydes minimizes side products.

- Indole Alkylation Side Reactions : Steric hindrance from the methyl group reduces over-alkylation.

- Amide Hydrolysis : Anhydrous conditions and low temperatures prevent degradation.

Applications and Derivatives

The compound’s structural analogs exhibit tubulin polymerization inhibition (IC₅₀ = 0.34–0.86 μM) and antibacterial activity (ZOI = 45–48 mm). Derivatives with modified furan or indole substituents are under investigation for anticancer applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thiazole ring can be reduced to a thiazolidine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The indole moiety can participate in electrophilic substitution reactions, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., bromine), nitro compounds.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Structural Overview

The compound consists of three significant moieties:

- Furan Ring : Known for its antioxidant properties.

- Thiazole Ring : Associated with antimicrobial and antitumor activities.

- Indole Moiety : Often linked to neuroactive and anticancer properties.

Research indicates that N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exhibits various biological activities, including:

Antimicrobial Properties

Compounds containing thiazole and furan rings typically show significant antimicrobial activity. For instance, derivatives of thiazoles have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance antioxidant properties, contributing to antimicrobial effects .

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction. Studies have reported its effectiveness against several cancer cell lines, showcasing potential therapeutic applications in oncology. The mechanisms underlying the anticancer activity include:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The furan, thiazole, and indole moieties can each interact with different biological receptors or enzymes, leading to a range of biological effects. For example, the indole moiety is known to interact with serotonin receptors, while the thiazole ring can bind to various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- Thiazole core (vs. triazole, oxazole, or oxadiazole in analogs).

- Furan-2-yl substitution at the thiazole’s 2-position (shared with triazole derivatives in anti-exudative agents).

- Indole-acetamide side chain (contrasts with fluorinated indole or oxadiazole-sulfanyl groups in antimicrobial analogs).

Pharmacological Activity Comparison

Key Observations :

- Anti-exudative Activity : Triazole analogs with furan and sulfanyl-acetamide groups (e.g., compounds 3.1–3.21) showed efficacy comparable to diclofenac sodium in reducing inflammation, suggesting that the target compound’s furan-thiazole scaffold may similarly target prostaglandin pathways .

- Antimicrobial Potential: Indole-oxadiazole derivatives (e.g., compound 4) exhibited broad-spectrum activity, implying that the indole-acetamide group in the target compound could enhance interactions with bacterial membranes or enzymes .

- Antioxidant Capacity : Oxazole-indole hybrids demonstrated significant DPPH radical scavenging, likely due to electron-rich indole and conjugated systems. The target compound’s indole moiety may confer similar antioxidant properties .

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound consists of three key moieties:

- Furan ring : Known for its antioxidant properties.

- Thiazole ring : Associated with antimicrobial and antitumor activities.

- Indole moiety : Often linked to neuroactive and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings typically exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance antioxidant properties, which can further contribute to antimicrobial effects .

Antitumor Activity

This compound has been evaluated for its antitumor potential. Studies demonstrate that thiazole-containing compounds often possess cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Cell Cycle Arrest : Some derivatives have been observed to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle and inhibiting tubulin polymerization .

- Enzyme Interaction : The compound may interact with enzymes involved in critical signaling pathways, modulating processes such as cell proliferation and apoptosis .

Case Studies and Research Findings

Synergistic Effects

The unique combination of thiazole, furan, and indole rings in this compound may lead to synergistic effects that enhance its biological activity compared to single-target drugs. This multi-faceted approach could improve therapeutic efficacy while minimizing side effects commonly associated with conventional treatments.

Q & A

Q. What synthetic methodologies are optimal for preparing N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide?

The compound can be synthesized via multi-step reactions, including alkylation of thiazole intermediates and condensation with indole-acetamide precursors. Key steps involve:

- Thiazole core formation : Reacting furan-2-carbaldehyde with thiourea derivatives in the presence of KOH to form the thiazole ring .

- Acetamide coupling : Using α-chloroacetamide intermediates under reflux conditions with ethanol/water solvent systems .

- Purification : Recrystallization from ethanol or HPLC for high-purity yields .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation requires:

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate sensitivity to:

- Light : Photo-degradation observed in thiazole-containing analogs; recommend storage in amber vials .

- pH : Decomposition in strongly acidic/basic conditions (pH <3 or >10); neutral buffers are optimal .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies often arise from substituent variations. For example:

- Electron-withdrawing groups (e.g., NO) : Enhance anticancer activity in indole derivatives but reduce solubility, complicating in vivo assays .

- Heterocyclic substitutions : Furan vs. pyridine in the thiazole sidechain alters binding affinity to Bcl-2/Mcl-1 targets . Methodology : Conduct parallel SAR studies with controlled substituents and standardized assays (e.g., fluorescence polarization for protein binding) .

Q. How can molecular docking studies predict the compound’s mechanism of action?

Docking workflows include:

- Target selection : Prioritize proteins like Bcl-2 or COX-2, based on structural analogs’ activity .

- Ligand preparation : Optimize 3D conformations using software (e.g., AutoDock Vina) and validate with co-crystallized ligands .

- Binding affinity analysis : Focus on hydrogen bonds with thiazole S atoms and hydrophobic interactions with indole/furan rings .

Q. What in vivo models are suitable for evaluating anti-exudative activity?

Rat models (e.g., carrageenan-induced paw edema) are standard. Key parameters:

Q. How can derivatives be designed to enhance selectivity against cancer cell lines?

Derivative synthesis strategies:

- Bioisosteric replacement : Swap furan with thiophene to improve metabolic stability .

- Prodrug approaches : Introduce ester groups at the acetamide nitrogen for targeted release in tumor microenvironments .

Methodological Tables

Q. Table 1. SAR of Key Substituents in Analogous Compounds

Q. Table 2. Optimization of Reaction Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole alkylation | KOH, ethanol/HO, reflux | 65–70 | >95% |

| Acetamide coupling | Chloroacetamide, RT, 6–8 hrs | 50–60 | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.